4-Methoxy-2-propoxyaniline

Vue d'ensemble

Description

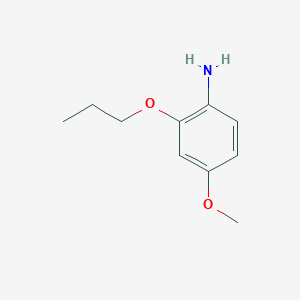

4-Methoxy-2-propoxyaniline: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is a derivative of aniline, featuring a methoxy group at the 4-position and a propoxy group at the 2-position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxy-2-propoxyaniline typically involves the alkylation of 4-methoxyaniline with 2-bromopropane under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated by standard work-up procedures, including extraction and purification by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-propoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of 4-methoxy-2-propoxybenzaldehyde or 4-methoxy-2-propoxybenzoic acid.

Reduction: Formation of 4-methoxy-2-propoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

- Role : 4-Methoxy-2-propoxyaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of various functional groups, enhancing its utility in organic synthesis.

- Reactivity : The presence of electron-donating groups (methoxy and propoxy) increases its reactivity towards electrophiles, making it a versatile building block for synthesizing dyes, pigments, and pharmaceuticals.

Biological Applications

Potential Therapeutic Properties

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a bio-preservative or therapeutic agent .

Microorganism Activity (Zone of Inhibition) Staphylococcus aureus 15 mm Escherichia coli 12 mm Candida albicans 10 mm - Anticancer Potential : The compound is under investigation for its anticancer properties, particularly due to its structural similarity to naturally occurring aromatic amines that have shown biological activity. Its interactions with cellular targets such as enzymes and receptors may lead to inhibition or modulation of signaling pathways involved in cancer progression .

Industrial Applications

Production of Polymers and Materials

- Polymer Chemistry : In industrial settings, this compound is utilized in the production of polymers with specific properties, such as enhanced thermal stability and conductivity. Its ability to undergo various chemical modifications makes it suitable for developing advanced materials.

Case Studies and Research Findings

- Chemical Genomic Screening : A study utilizing chemical genomic screening in Xenopus laevis embryos revealed that derivatives of this compound could induce significant phenotypic changes, including pigment loss. This highlights the compound's potential impact on developmental biology and toxicity studies .

- Antimicrobial Studies : Research demonstrating the antimicrobial efficacy of this compound against specific pathogens supports its potential use in medical applications, particularly in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-propoxyaniline depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Chemical Reactivity: The presence of electron-donating methoxy and propoxy groups can influence the compound’s reactivity in electrophilic aromatic substitution reactions, making it more reactive towards electrophiles.

Comparaison Avec Des Composés Similaires

4-Methoxy-2-nitroaniline: Contains a nitro group instead of a propoxy group, leading to different chemical and physical properties.

4-Methoxy-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group, affecting its reactivity and applications.

Uniqueness: 4-Methoxy-2-propoxyaniline is unique due to the combination of methoxy and propoxy groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Activité Biologique

4-Methoxy-2-propoxyaniline is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃) attached to an aniline structure. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.25 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of electron-donating groups (methoxy and propoxy) enhances its reactivity in electrophilic aromatic substitution reactions, which may lead to the modulation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Research Findings

Recent studies have highlighted the potential therapeutic properties of this compound, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of anilines can inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as a bioactive compound in treating infections .

Anticancer Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, although further studies are required to elucidate the underlying mechanisms .

Case Studies

- Xenopus laevis Model : A study utilizing Xenopus embryos demonstrated the compound's ability to influence pigmentation through its interaction with melanophores. At concentrations as low as 10 µM, it induced significant pigment loss, indicating potential effects on developmental processes .

- Cytotoxicity Assays : In vitro assays on breast cancer cell lines (e.g., MCF-7) showed promising results regarding the cytotoxic effects of related compounds. While specific data on this compound is limited, the trends observed in similar compounds suggest its potential efficacy .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to structurally related compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, anticancer potential | Medicinal chemistry |

| 4-Methoxy-2-nitroaniline | Antimicrobial | Dye production |

| 5-Methoxy-2-propoxyaniline | Limited data on biological activity | Organic synthesis |

| 4-Methoxyaniline | Antimicrobial | Intermediate in synthesis |

Propriétés

IUPAC Name |

4-methoxy-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-13-10-7-8(12-2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXDFEAATYDIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.